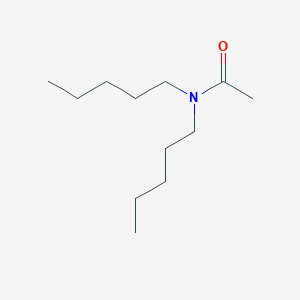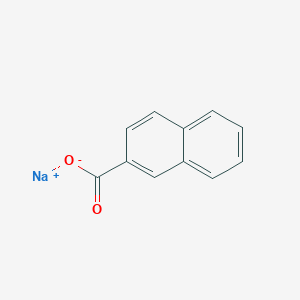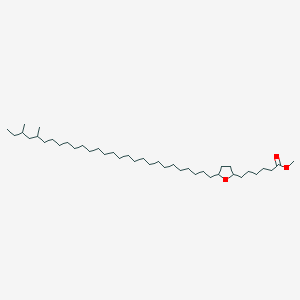![molecular formula C7H16Cl2N2 B096173 8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride CAS No. 17783-50-5](/img/structure/B96173.png)
8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride
概要
説明
The compound 8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride is a derivative of 3,8-diazabicyclo[3.2.1]octane, which is a bicyclic structure containing nitrogen atoms. This compound and its analogs have been the subject of research due to their potential pharmacological properties, including analgesic, anti-inflammatory, antiproliferative, and antiparkinson activities .
Synthesis Analysis
The synthesis of 8-Methyl-3,8-diazabicyclo[3.2.1]octane has been improved to a four-step procedure starting from diethyl meso-2,5-dibromoadipoate, achieving a 19% overall yield. The key steps involve the preparation of diethyl cis-1-methylpyrrolidine dicarboxylate and the cyclization to form 3-benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octan-2,4-dione . Another synthesis approach for a related compound, orthogonally protected 3,8-diazabicyclo[3.2.1]octane-2-carboxylic acid, has been developed as a versatile building block for cocaine analogues, highlighting the compound's utility in combinatorial synthesis .
Molecular Structure Analysis
The molecular structure of 8-Methyl-3,8-diazabicyclo[3.2.1]octane derivatives has been explored in the context of their potential as analgesics. These compounds have been compared structurally and conformationally to the potent natural analgesic epibatidine, with studies indicating that they present a conformation similar to that of epibatidine .
Chemical Reactions Analysis
The chemical reactivity of 3,8-diazabicyclo[3.2.1]octane derivatives has been explored in various contexts. For instance, acylation reactions have been used to synthesize 8-acyl and 3-acyl derivatives with the aim of obtaining compounds with anti-inflammatory properties . Additionally, 1,4-Diazabicyclo[2.2.2]octane, a related compound, has been used as a catalyst for the synthesis of tetrahydrobenzo[b]pyran derivatives, demonstrating the versatility of diazabicyclooctane structures in synthetic chemistry .
Physical and Chemical Properties Analysis
While specific physical and chemical properties of 8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride are not detailed in the provided papers, the research indicates that derivatives of 3,8-diazabicyclo[3.2.1]octane have been synthesized and evaluated for their pharmacological properties. These studies suggest that the physical and chemical properties of these compounds are conducive to biological activity, as evidenced by their analgesic, anti-inflammatory, and antiproliferative effects .
科学的研究の応用
Synthesis Methodologies : A study by Singh et al. (2007) reported an efficient synthesis of 8-Methyl-3,8-diazabicyclo[3.2.1]octane from pyroglutamic acid. This method involves amide activation and reduction of a nitroenamine intermediate, leading to several analogues with potential receptor affinity (Singh et al., 2007).
Potential Antiparkinson Agents : Occelli et al. (1977) explored the synthesis of 3,8-diazabicyclo[3.2.1]octane derivatives as potential antiparkinson agents. Their research focused on the synthesis of specific amides with activity similar to known drugs like Caramiphene and Cycrimine (Occelli, Fontanella, & Testa, 1977).
Anti-Inflammatory Activity : A study by Fontanella et al. (1975) involved synthesizing 8-acyl-3-methyl-3,8-diazabicyclo[3.2.1]octanes and their analogues for potential anti-inflammatory applications. These compounds were explored for their antiinflammatory and analgesic properties (Fontanella, Occelli, & Testa, 1975).
Analgesic Activity : Ocelli et al. (1978) synthesized a series of 3,8-diazabicyclo[3.2.1]octane derivatives with potential analgesic activity. They explored structural similarities to the drug propoxyphene and evaluated pharmacological data (Ocelli, Fontanella, & Diena, 1978).
Improved Synthesis Techniques : Paliulis et al. (2007) described an improved synthesis process for 8-Methyl-3,8-diazabicyclo[3.2.1]octane, highlighting a four-step procedure with an increased overall yield. This synthesis is crucial for preparing compounds with analgesic activity (Paliulis, Peters, Miknius, & Šačkus, 2007).
Antiproliferative Properties : Filosa et al. (2007) synthesized and evaluated N(3/8)-disubstituted-3,8-diazabicyclo[3.2.1]octanes for antiproliferative properties against various cancer cell lines, including leukemia and solid tumors. This research aimed to improve the in vitro activity of certain prototype compounds (Filosa et al., 2007).
Nicotinic Agents : Barlocco et al. (1998) explored mono- and disubstituted 3,8-diazabicyclo[3.2.1]octane derivatives as analogues of the natural analgesic epibatidine. They evaluated their effects in analgesic tests and conducted binding studies to understand their interaction with nicotinic receptors (Barlocco et al., 1998).
Safety And Hazards
将来の方向性
As for future directions, the 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Therefore, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many researchers . This suggests that 8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride could potentially be used in the synthesis of new tropane alkaloids with interesting biological activities.
特性
IUPAC Name |
8-methyl-3,8-diazabicyclo[3.2.1]octane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c1-9-6-2-3-7(9)5-8-4-6;;/h6-8H,2-5H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZIHVKLRKGFBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10622590 | |
| Record name | 8-Methyl-3,8-diazabicyclo[3.2.1]octane--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride | |
CAS RN |
17783-50-5 | |
| Record name | 8-Methyl-3,8-diazabicyclo[3.2.1]octane--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


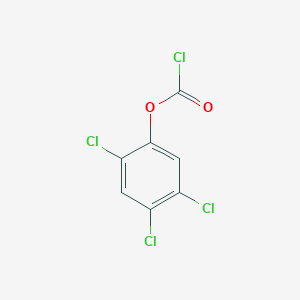
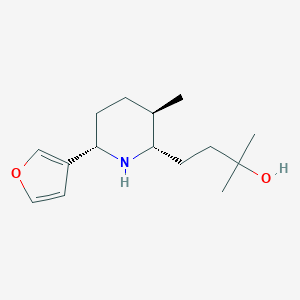
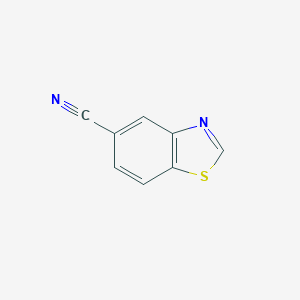
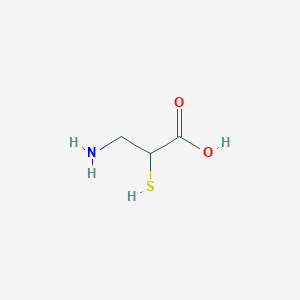
![2-[4-(2-[1,1'-Biphenyl]-4-ylvinyl)phenyl]benzoxazole](/img/structure/B96099.png)
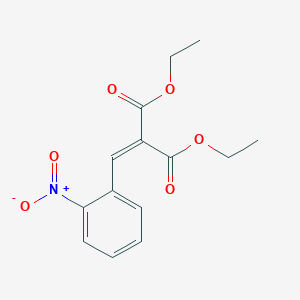
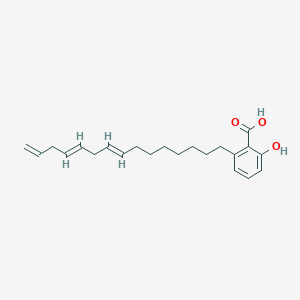
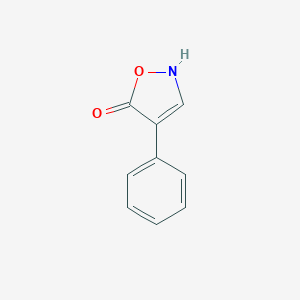
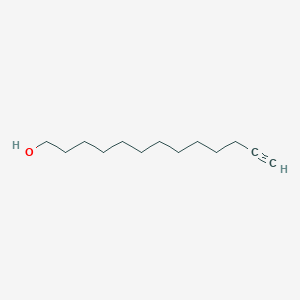
![2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic Acid](/img/structure/B96115.png)
